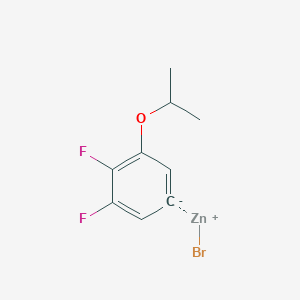
(3,4-Difluoro-5-i-propyloxyphenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-difluoro-5-iso-propyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-difluoro-5-iso-propyloxyphenyl)zinc bromide typically involves the reaction of 3,4-difluoro-5-iso-propyloxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3,4-difluoro-5-iso-propyloxyphenyl bromide+Zn→(3,4-difluoro-5-iso-propyloxyphenyl)zinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3,4-difluoro-5-iso-propyloxyphenyl)zinc bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include organic halides, palladium or nickel catalysts, and bases like potassium carbonate.
Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures ranging from room temperature to slightly elevated temperatures.
Major Products
The major products formed from these reactions are typically complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
Chemistry
In chemistry, (3,4-difluoro-5-iso-propyloxyphenyl)zinc bromide is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It is valuable in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using (3,4-difluoro-5-iso-propyloxyphenyl)zinc bromide can have significant biological and medicinal properties. These synthesized compounds can be used as intermediates in the development of new drugs and therapeutic agents.
Industry
In the industrial sector, this compound is used in the synthesis of fine chemicals, agrochemicals, and materials science. Its ability to form carbon-carbon bonds efficiently makes it a valuable tool in the production of various industrial chemicals.
Mechanism of Action
The mechanism by which (3,4-difluoro-5-iso-propyloxyphenyl)zinc bromide exerts its effects involves the transfer of the phenyl group from the zinc atom to an electrophilic carbon atom in the substrate. This transfer is facilitated by the presence of a catalyst, typically palladium or nickel, which activates the substrate and promotes the formation of the new carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the cross-coupling reaction.
Comparison with Similar Compounds
Similar Compounds
- (3,4-difluorophenyl)zinc bromide
- (3,4-difluoro-5-methoxyphenyl)zinc bromide
- (3,4-difluoro-5-ethoxyphenyl)zinc bromide
Uniqueness
(3,4-difluoro-5-iso-propyloxyphenyl)zinc bromide is unique due to the presence of the iso-propyloxy group, which can influence the reactivity and selectivity of the compound in chemical reactions. This structural feature can lead to different reaction outcomes compared to similar compounds, making it a valuable reagent in specific synthetic applications.
Properties
Molecular Formula |
C9H9BrF2OZn |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
bromozinc(1+);1,2-difluoro-3-propan-2-yloxybenzene-5-ide |
InChI |
InChI=1S/C9H9F2O.BrH.Zn/c1-6(2)12-8-5-3-4-7(10)9(8)11;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
UNADDLXGOKEPJC-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OC1=C(C(=C[C-]=C1)F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















